![molecular formula C20H17NO2 B5715313 N-(3-methylphenyl)-2-phenoxybenzamide](/img/structure/B5715313.png)
N-(3-methylphenyl)-2-phenoxybenzamide
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Overview
Description
N-(3-methylphenyl)-2-phenoxybenzamide, commonly known as MPB, is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. MPB belongs to the class of benzamide derivatives and has a molecular formula of C21H19NO2.
Mechanism of Action
The mechanism of action of MPB is not fully understood, but it is believed to involve the inhibition of specific proteins involved in cell proliferation and survival. One of the primary targets of MPB is the protein kinase B (AKT) pathway, which plays a crucial role in cancer cell survival. MPB has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
MPB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, MPB has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. MPB has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of MPB is its potential as a cancer treatment. MPB has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a potential addition to cancer treatment regimens. Additionally, MPB has been shown to enhance the effectiveness of chemotherapy drugs, making it a potentially valuable addition to cancer treatment regimens.
One of the limitations of MPB is its relatively low solubility in water, which can make it difficult to administer in certain applications. Additionally, the mechanism of action of MPB is not fully understood, which can make it difficult to optimize its use in various applications.
Future Directions
There are several potential future directions for research on MPB. One potential direction is to further investigate its anti-cancer properties and its potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of MPB and to optimize its use in various applications. Finally, research is needed to investigate the potential of MPB as a treatment for other diseases, such as inflammatory and neurodegenerative diseases.
Synthesis Methods
MPB can be synthesized using a variety of methods, including the reaction of 3-methylbenzoic acid with 2-phenoxybenzoyl chloride in the presence of a base or the reaction of 3-methylbenzoyl chloride with 2-phenoxyaniline in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure MPB.
Scientific Research Applications
MPB has a wide range of potential applications in scientific research. One of the most promising applications of MPB is in the field of cancer research. MPB has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancer cells. MPB achieves this by targeting specific proteins involved in cancer cell proliferation and survival. Additionally, MPB has been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells, making it a potentially valuable addition to cancer treatment regimens.
properties
IUPAC Name |
N-(3-methylphenyl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-15-8-7-9-16(14-15)21-20(22)18-12-5-6-13-19(18)23-17-10-3-2-4-11-17/h2-14H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMMUVMWGYPBCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-phenoxybenzamide |
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